![molecular formula C18H18N2O2S B2628885 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide CAS No. 1101189-21-2](/img/structure/B2628885.png)
1-(2-(Benzylthio)acetyl)indoline-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, such as 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide, has been a topic of interest in medicinal and organic chemistry . Indoleamide analogues have been rationally designed and synthesized for various studies .Molecular Structure Analysis
The molecular structure of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide is characterized by the presence of an indole skeleton, which is a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives have been synthesized using diverse methods . In one study, several indoleamide analogues were designed, synthesized, and evaluated for their antitubercular and antitumor activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide are characterized by its molecular formula (C18H18N2O2S) and molecular weight (326.41).Scientific Research Applications
Indole and Indolinone Chemistry
1-(2-(Benzylthio)acetyl)indoline-2-carboxamide falls under the broad category of indole and indolinone compounds, both of which have been extensively studied due to their significance in organic synthesis and potential therapeutic applications.
Indole Synthesis Techniques
- Indole and its derivatives are of immense interest in organic synthesis, with various strategies developed for their preparation. The indole structure is fundamental in numerous natural products and pharmaceuticals, and the methodologies for synthesizing indoles reflect this importance. The review provides a comprehensive classification of indole synthesis methods, highlighting their relevance and application in various domains, including potentially the synthesis of compounds like 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide (Taber & Tirunahari, 2011).
Functional Applications of Indolinones
- Indolinones, such as 2-Indolinone, serve as versatile scaffolds for the development of therapeutic agents. These compounds have been extensively explored for their anticancer properties, with numerous derivatives synthesized to target various molecular pathways. The review discusses the prominence of 2-Indolinone in cancer therapy research and its potential as a small building block in the discovery of new drug leads (Leoni et al., 2016).
Biochemical and Pharmacological Aspects
While direct studies on 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide are not highlighted, the research on related compounds and functional groups provides insights into the biochemical and pharmacological potentials of such compounds.
- Functional Chemical Groups and CNS Activity
- Functional chemical groups in heterocycles play a pivotal role in the central nervous system (CNS) activities. The review by Saganuwan discusses how certain functional groups can act as lead molecules for synthesizing compounds with potential CNS activity, which could be relevant for understanding the biochemical interactions and therapeutic potentials of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide (Saganuwan, 2017).
Mechanism of Action
Target of Action
The primary target of the compound 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
1-(2-(Benzylthio)acetyl)indoline-2-carboxamide interacts with MmpL3, inhibiting its function . The presence of the carboxamide moiety in this compound allows it to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
The inhibition of MmpL3 by 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide affects the biochemical pathways related to the survival and virulence of Mycobacterium tuberculosis
Result of Action
The result of the action of 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . This compound has also shown cytotoxic activities against certain cancer cell lines .
Future Directions
The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, necessitates the exploration of compounds like 1-(2-(Benzylthio)acetyl)indoline-2-carboxamide . Future research may focus on the design, synthesis, and evaluation of similar compounds for their potential antitubercular and antitumor activities .
properties
IUPAC Name |
1-(2-benzylsulfanylacetyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c19-18(22)16-10-14-8-4-5-9-15(14)20(16)17(21)12-23-11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELULLOWJHVIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CSCC3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzylthio)acetyl)indoline-2-carboxamide |
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